
Pestalazine B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pestalazine B is a natural product found in Pseudopestalotiopsis theae with data available.
Scientific Research Applications
Bioactive Properties
Pestalazine B, a diketopiperazine heterodimer, has been identified as a bioactive compound isolated from cultures of the plant pathogenic fungus Pestalotiopsis theae. This compound, along with others like Pestalazine A and Pestalamides, has displayed notable inhibitory effects on HIV-1 replication in specific cell lines, suggesting potential antiviral properties (Ding et al., 2008).
Structural Studies and Synthesis
The structure of Pestalazine B has been a subject of interest in chemical research. Notably, a study by Pérez-Balado and de Lera (2010) achieved a concise total synthesis of the proposed structure of Pestalazine B. This synthesis was key in confirming its structure through X-ray analysis, though discrepancies in spectroscopic data led to the proposal of an isomeric structure for this natural alkaloid (Pérez-Balado & de Lera, 2010).
Applications in Agricultural Research
While the direct application of Pestalazine B in agricultural research isn't explicitly mentioned, related research on similar compounds provides insight into potential applications. Studies on various pesticides, including their effects on cell proliferation, environmental fate, and hormonal activities, offer a broader context within which Pestalazine B's properties could be explored for agricultural or environmental applications (Dhadialla et al., 1998).
properties
Product Name |
Pestalazine B |
|---|---|
Molecular Formula |
C37H38N6O4 |
Molecular Weight |
630.7 g/mol |
IUPAC Name |
(1R,4R,7S,9S)-4-benzyl-9-[3-[[(2S,5R)-5-(2-methylpropyl)-3,6-dioxopiperazin-2-yl]methyl]indol-1-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione |
InChI |
InChI=1S/C37H38N6O4/c1-21(2)16-27-32(44)39-28(33(45)38-27)18-23-20-42(30-15-9-6-12-24(23)30)37-19-31-34(46)40-29(17-22-10-4-3-5-11-22)35(47)43(31)36(37)41-26-14-8-7-13-25(26)37/h3-15,20-21,27-29,31,36,41H,16-19H2,1-2H3,(H,38,45)(H,39,44)(H,40,46)/t27-,28+,29-,31+,36-,37+/m1/s1 |
InChI Key |
XGDLDPOMNWGMAL-OHSSISEWSA-N |
Isomeric SMILES |
CC(C)C[C@@H]1C(=O)N[C@H](C(=O)N1)CC2=CN(C3=CC=CC=C32)[C@]45C[C@H]6C(=O)N[C@@H](C(=O)N6[C@H]4NC7=CC=CC=C57)CC8=CC=CC=C8 |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)N1)CC2=CN(C3=CC=CC=C32)C45CC6C(=O)NC(C(=O)N6C4NC7=CC=CC=C57)CC8=CC=CC=C8 |
synonyms |
pestalazine B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



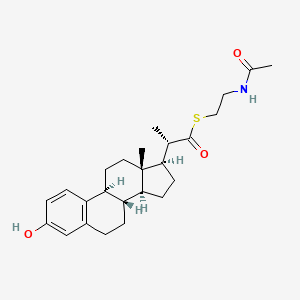
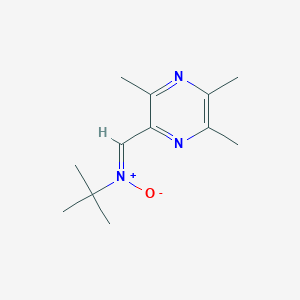
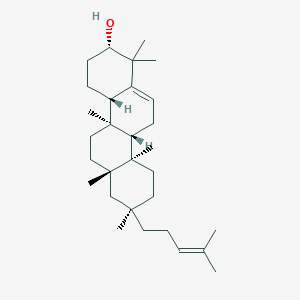
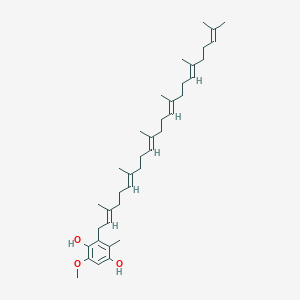
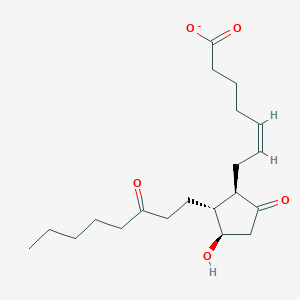
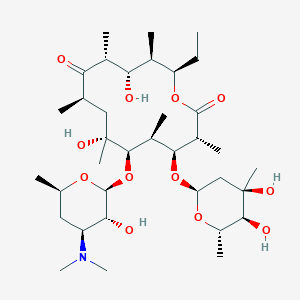
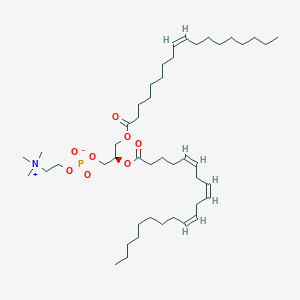
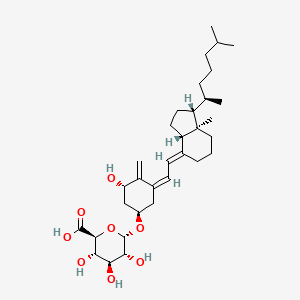
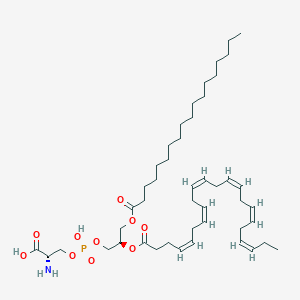
![(2S)-2-[[oxo-[5-[oxo-(4-phenyl-1-piperazinyl)methyl]-1H-imidazol-4-yl]methyl]amino]-3-phenylpropanoic acid tert-butyl ester](/img/structure/B1263254.png)
![4-(4-chloro-3-nitrophenyl)-N-[2-(5,6-dichloro-1-propyl-2-benzimidazolyl)ethyl]-2-thiazolamine](/img/structure/B1263255.png)

![N-[2-(5-amino-7-bromo-4-chlorobenzotriazol-2-yl)-5-(2-hydroxyethylamino)-4-methoxyphenyl]acetamide](/img/structure/B1263259.png)
